N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes include:
Diazo-Coupling: This method involves the reaction of diazonium salts with thiols or thioamides to form benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base, leading to the formation of benzothiazole derivatives.
Biginelli Reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form benzothiazole derivatives.
Microwave Irradiation: This technique accelerates the reaction rates and improves yields by using microwave energy to heat the reaction mixture.
Chemical Reactions Analysis
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Research: It is used in molecular docking studies to understand its interactions with biological targets, aiding in the design of new drugs.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.
Comparison with Similar Compounds
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide can be compared with other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds have similar biological activities but differ in their structural features and specific applications.
Thiazolopyridines: These compounds combine the thiazole and pyridine rings, offering unique pharmacological properties.
Thiazolopyrimidines: These derivatives are known for their anti-cancer and anti-inflammatory activities.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-13-22-18-17(29-13)10-9-16-19(18)30-21(23-16)24-20(26)14-5-7-15(8-6-14)31(27,28)25-11-3-2-4-12-25/h5-10H,2-4,11-12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSLSFZWQVUCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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